molecular formula C14H11FN2O2S B2964136 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 1164471-41-3

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2964136
CAS RN: 1164471-41-3
M. Wt: 290.31
InChI Key: HSJJUDNCSVDULB-PEZBUJJGSA-N
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Description

“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Chemical Reactions Analysis

The chemical reactions of benzothiazoles are influenced by the substituents on the thiazole ring . These substituents not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles resemble those of pyridine and pyrimidine, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of related compounds involves coupling reactions, electrophilic substitution reactions, and the exploration of reactivity towards various reagents. For instance, N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide were synthesized through the coupling of respective amines with furan-2-carbonyl chloride, followed by reactions leading to thiazolo[5,4-f]quinoline derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to synthesize fluoro-substituted benzo[b]furans, demonstrating the efficiency of microwave-assisted synthesis in producing fluorine-containing heterocyclic compounds with potential for further chemical transformations and biological activity exploration (Rao et al., 2005).

Biological Activities

  • Certain derivatives of related compounds have shown promising biological activities. For example, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde were synthesized and screened for antitumor activity, with some compounds outperforming reference drugs in antitumor screening, indicating their potential as leads in the development of new antitumor agents (Matiichuk et al., 2020).

Antimicrobial and Anticancer Activities

  • Research on pyridine and thioamide derivatives synthesized from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one has shown significant antimicrobial and anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Zaki et al., 2018).

Mechanism of Action

The mechanism of action of benzothiazoles is related to their molecular structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Future Directions

Benzothiazoles have been extensively investigated due to their diverse biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules . The development of new benzothiazole derivatives with improved biological activities is a promising area of research .

properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-2-17-12-9(15)5-3-7-11(12)20-14(17)16-13(18)10-6-4-8-19-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJJUDNCSVDULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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